molecular formula C18H15FN2O2S B5841436 2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid

2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B5841436
M. Wt: 342.4 g/mol
InChI Key: YFYQAOBVHCSVDP-UHFFFAOYSA-N
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Description

2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluoroanilino and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the thiazole derivative with acetic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The compound’s fluoroanilino and methylphenyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

2-[2-(4-Fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroanilino group enhances its ability to interact with biological targets, while the methylphenyl group contributes to its stability and solubility .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-2-4-12(5-3-11)17-15(10-16(22)23)24-18(21-17)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYQAOBVHCSVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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